(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in research and application. Its molecular formula is , and it has a molecular weight of approximately g/mol. This compound is classified as a benzo[d]thiazole derivative, which is notable for its biological activity, particularly in the fields of medicinal chemistry and agriculture.
This compound falls under the category of heterocyclic compounds, specifically thiazoles, which are known for their diverse pharmacological properties. It also contains a dichlorophenoxy group, which is often associated with herbicidal activity.
The synthesis of (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step chemical reactions. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate acylating agent to form the intermediate, followed by condensation with a thiazole derivative.
The molecular structure of (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can be represented as follows:
InChI=1S/C20H17Cl2N3O5S/c1-11(26)23-13-4-5-15-17(8-13)31-20(25(15)9-19(28)29-2)24-18(27)10-30-16-6-3-12(21)7-14(16)22/h3-8H,9-10H2,1-2H3,(H,23,26)
.The compound can undergo various chemical reactions typical for thiazole derivatives:
These reactions are often monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry for structural confirmation and purity assessment.
The mechanism of action for (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities, including antitumor and antimicrobial effects .
(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate has several potential applications:
This comprehensive analysis highlights the significance of (Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate within the fields of medicinal chemistry and agricultural science. Further research could elucidate its full potential and broaden its applications in various scientific domains.
CAS No.: 4682-03-5
CAS No.: 11002-90-7
CAS No.: 3562-75-2
CAS No.: 14680-51-4
CAS No.: 54061-45-9